5H-indeno[1,2-b]pyridin-4-amine
CAS No.: 340025-26-5
Cat. No.: VC15991528
Molecular Formula: C12H10N2
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 340025-26-5 |
|---|---|
| Molecular Formula | C12H10N2 |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 5H-indeno[1,2-b]pyridin-4-amine |
| Standard InChI | InChI=1S/C12H10N2/c13-11-5-6-14-12-9-4-2-1-3-8(9)7-10(11)12/h1-6H,7H2,(H2,13,14) |
| Standard InChI Key | HCVUSBQWYQPPPW-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=CC=CC=C2C3=NC=CC(=C31)N |
Introduction
Structural and Chemical Identity
Core Framework and Nomenclature
5H-Indeno[1,2-b]pyridin-4-amine features a fused bicyclic system comprising:
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An indene moiety (two benzene rings fused in a naphthalene-like arrangement)
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A pyridine ring substituted with an amine group at position 4
The parent compound, 5H-indeno[1,2-b]pyridine, is alternatively named 4-azafluorene, reflecting its structural similarity to fluorene with a nitrogen atom replacing a carbon at position 4 . The amine derivative introduces an additional functional group at this position, likely influencing electronic distribution and reactivity.
Molecular Descriptors
While exact data for the amine derivative is unavailable, the parent compound provides a foundational reference:
The amine derivative’s physicochemical properties would differ due to hydrogen-bonding capabilities and increased polarity from the -NH₂ group.
Synthetic Methodologies
Multi-Component Reactions (MCRs)
The parent indenopyridine scaffold is efficiently constructed via four-component cyclocondensation:
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Reactants: Aromatic aldehydes, 1,3-indanedione, β-ketoesters, ammonium acetate
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Catalyst: Tribromomelamine (TBM) under solvent-free conditions
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Conditions: Neat, 80–100°C, 45–90 minutes
Adapting this protocol for 5H-indeno[1,2-b]pyridin-4-amine would require substituting ammonium acetate with a primary amine source or introducing nitration followed by reduction.
Classical Cyclization Approaches
Early synthetic routes to indenopyridines involved:
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Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with cyclic ketones .
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Diels-Alder Reactions: Cycloaddition of pyridine-containing dienes with appropriate dienophiles .
These methods typically require harsh conditions (e.g., strong acids, high temperatures) and yield ≤65% , making MCRs preferable for scalability.
Chromatographic Characterization
Gas chromatography (GC) data for the parent compound across non-polar stationary phases provides benchmarks for analyzing the amine derivative:
| Column Phase | Length (m) | Carrier Gas | Retention Index (I) | Reference |
|---|---|---|---|---|
| SE-52 | 12.0 | H₂ | 279.54 | Hasegawa et al. |
| OV-101 | 25.0 | He | 278.75 | Blanco et al. |
| DB-5 | 30.0 | H₂ | 279.44 | Rostad et al. |
The amine’s higher polarity would likely reduce retention indices on non-polar columns compared to the parent compound.
Analytical and Industrial Considerations
Spectroscopic Fingerprints
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Mass Spectrometry: Parent compound shows molecular ion at m/z 167.073 (C₁₂H₉N⁺) . The amine derivative would exhibit a base peak at m/z 168.089 (C₁₂H₁₀N₂⁺).
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¹H NMR: Parent system displays aromatic protons at δ 7.2–8.5 ppm . The amine proton would appear as a broad singlet near δ 5.5 ppm (exchangeable).
Industrial Scalability Challenges
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